REACTION_CXSMILES
|
[CH:1]1([Si:6](OC)([O:9][CH3:10])[O:7][CH3:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:13]([OH:17])([CH2:15][CH3:16])[CH3:14].C[Si](C)(C)Cl>C[O-].[Na+]>[CH:13]([O:17][Si:6]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([O:9][CH3:10])[O:7][CH3:8])([CH2:15][CH3:16])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O
|
Name
|
sodium methoxide
|
Quantity
|
33.7 mg
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml three-neck flask provided with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
were then reacted with each other at room temperature for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)O[Si](OC)(OC)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0457 mol | |
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |